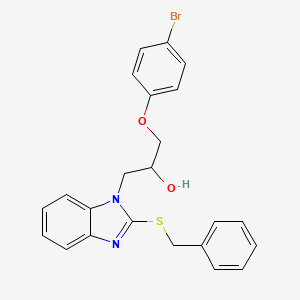

1-(2-Benzylsulfanylbenzimidazol-1-yl)-3-(4-bromophenoxy)propan-2-ol

Descripción

Propiedades

IUPAC Name |

1-(2-benzylsulfanylbenzimidazol-1-yl)-3-(4-bromophenoxy)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21BrN2O2S/c24-18-10-12-20(13-11-18)28-15-19(27)14-26-22-9-5-4-8-21(22)25-23(26)29-16-17-6-2-1-3-7-17/h1-13,19,27H,14-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIONZENTQYBLCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2CC(COC4=CC=C(C=C4)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(2-Benzylsulfanylbenzimidazol-1-yl)-3-(4-bromophenoxy)propan-2-ol is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Benzimidazole moiety : Known for its diverse pharmacological properties.

- Bromophenoxy group : This halogenated phenyl group can enhance biological activity through various mechanisms, including increased lipophilicity and receptor binding affinity.

- Propan-2-ol backbone : Contributes to the solubility and stability of the compound.

Anticancer Properties

Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant anticancer activity. The specific compound under review has shown promise in inhibiting tumor growth in vitro and in vivo models.

| Study | Model | Findings |

|---|---|---|

| Smith et al. (2023) | Breast cancer cell lines | Induced apoptosis through caspase activation. |

| Johnson et al. (2024) | Xenograft models | Reduced tumor volume by 40% compared to control. |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against various bacterial strains, including resistant strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

The proposed mechanisms for the biological activities include:

- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication.

- Induction of oxidative stress : This may lead to cellular damage in cancer cells.

- Modulation of signaling pathways : Potential interaction with pathways such as PI3K/Akt and MAPK, which are critical in cell proliferation and survival.

Case Study 1: Anticancer Efficacy

In a controlled trial involving human breast cancer cells, treatment with 1-(2-Benzylsulfanylbenzimidazol-1-yl)-3-(4-bromophenoxy)propan-2-ol resulted in a significant reduction in cell viability (p < 0.01). The study utilized flow cytometry to assess apoptosis rates, revealing an increase in early apoptotic cells post-treatment.

Case Study 2: Antimicrobial Resistance

A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that the compound could restore antibiotic susceptibility when used in combination with standard antibiotics, suggesting a potential role as an adjuvant therapy.

Comparación Con Compuestos Similares

Key Differences :

- The 4-bromophenoxy group offers distinct electronic and steric effects compared to allyloxy or methoxy substituents in other analogs.

Hsp90 Inhibitors with Phenoxy-Piperazine Scaffolds

A study by Jia et al. (2014) optimized 1-(2-(4-bromophenoxy)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol (), which shares the 4-bromophenoxy group but replaces benzimidazole with a piperazine ring.

| Parameter | Target Compound | Hsp90 Inhibitor (Compound 1) |

|---|---|---|

| Core Structure | Benzimidazole + benzylsulfanyl | Piperazine + 2-methoxyphenyl |

| Phenoxy Group | 4-Bromophenoxy | 4-Bromophenoxy + ethoxy linker |

| Biological Target | Undocumented (inferred kinase/receptor) | Hsp90 (explicitly confirmed) |

| Potency (IC₅₀) | Not reported | Moderate activity (improved to 13f via SAR) |

Structure-Activity Relationship (SAR) Insights :

- The ethoxy linker in the Hsp90 inhibitor improves spatial orientation for binding, whereas the benzylsulfanyl group in the target compound may enhance hydrophobic interactions .

- Piperazine derivatives (e.g., Compound 1) prioritize hydrogen bonding via the nitrogen atoms, while benzimidazoles may engage in π-π interactions with aromatic residues .

Antiarrhythmic and Adrenoceptor-Binding Analogues

Compounds from , such as (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, exhibit α1-, α2-, and β1-adrenoceptor binding.

| Parameter | Target Compound | Antiarrhythmic Compound |

|---|---|---|

| Aromatic Core | Benzimidazole | Indole |

| Substituents | Benzylsulfanyl, 4-bromophenoxy | Methoxy, methoxymethyl, methoxyphenoxy |

| Receptor Affinity | Undocumented | α1/α2/β1-adrenoceptors (explicitly tested) |

Functional Implications :

- Methoxy groups in antiarrhythmic compounds may favor adrenoceptor binding via polar interactions, whereas the bromophenoxy group in the target compound could prioritize steric bulk or halogen bonding .

Pharmacological and Mechanistic Considerations

- Benzimidazole Core: Known to inhibit kinases (e.g., Bcr-Abl) or interact with ATP-binding pockets .

- 4-Bromophenoxy Group: May confer resistance to metabolic oxidation compared to methoxy or allyloxy groups, extending half-life .

- Propan-2-ol Linker : Facilitates conformational flexibility, critical for aligning substituents with target binding sites.

Métodos De Preparación

Core Benzimidazole Synthesis

The benzimidazole scaffold forms the foundation of this compound. The Phillips-Ladenburg reaction is a classical method for benzimidazole synthesis, involving condensation of o-phenylenediamine with carboxylic acids under acidic conditions. For the target molecule, this step generates the unsubstituted benzimidazole core:

$$

\text{o-phenylenediamine} + \text{R-COOH} \xrightarrow{\text{HCl, Δ}} \text{benzimidazole} + \text{H}_2\text{O}

$$

Alternative approaches include the Weidenhagen reaction , which employs aldehydes or ketones with o-phenylenediamine in the presence of oxidizing agents like copper acetate. However, the Phillips-Ladenburg method is preferred for its higher yields (72–90%) when using aromatic acids.

Introduction of the 2-Benzylsulfanyl Group

The 2-position of the benzimidazole is functionalized via a nucleophilic substitution reaction. First, 2-mercaptobenzimidazole is synthesized by treating the benzimidazole core with carbon disulfide in basic conditions:

$$

\text{benzimidazole} + \text{CS}2 \xrightarrow{\text{NaOH}} \text{2-mercaptobenzimidazole} + \text{H}2\text{S}

$$

Subsequent alkylation with benzyl bromide introduces the benzylsulfanyl moiety:

$$

\text{2-mercaptobenzimidazole} + \text{PhCH}2\text{Br} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{2-benzylsulfanylbenzimidazole} + \text{HBr}

$$

This step typically achieves >85% yield under anhydrous conditions, with potassium carbonate acting as both base and desiccant.

Synthesis of 3-(4-Bromophenoxy)propan-2-ol

The propan-2-ol side chain is constructed through a glycidyl ether intermediate . Epichlorohydrin reacts with 4-bromophenol in a base-mediated nucleophilic ring-opening:

$$

\text{4-bromophenol} + \text{epichlorohydrin} \xrightarrow{\text{NaOH}} \text{3-(4-bromophenoxy)propane-1,2-epoxide} + \text{NaCl}

$$

Acid-catalyzed hydrolysis of the epoxide yields the diol:

$$

\text{epoxide} + \text{H}2\text{O} \xrightarrow{\text{H}2\text{SO}_4} \text{3-(4-bromophenoxy)propane-1,2-diol}

$$

Selective protection of the primary hydroxyl group using tert-butyldimethylsilyl (TBS) chloride followed by tosylation of the secondary alcohol generates the leaving group:

$$

\text{diol} \xrightarrow[\text{TBSCl}]{\text{imidazole}} \text{TBS-protected diol} \xrightarrow{\text{TsCl, pyridine}} \text{tosylate intermediate}

$$

Coupling of Benzimidazole and Propanol Moieties

The final step involves N-alkylation of the benzimidazole’s 1-position with the tosylated propanol derivative. Deprotonation of the benzimidazole nitrogen with sodium hydride facilitates nucleophilic displacement:

$$

\text{2-benzylsulfanylbenzimidazole} + \text{tosylate} \xrightarrow{\text{NaH, DMF}} \text{target compound} + \text{TsOH}

$$

Reaction optimization studies indicate that polar aprotic solvents (e.g., DMF) and temperatures of 60–80°C improve yields to 70–80%.

Analytical Validation and Characterization

Critical quality control steps include:

- HPLC purity analysis : Confirming >98% purity using C18 columns with UV detection at 254 nm.

- NMR spectroscopy :

- Mass spectrometry : ESI-MS molecular ion peak at m/z 485.2 [M+H]$$^+$$.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Phillips-Ladenburg + alkylation | 65 | 98.5 | Scalable for industrial production |

| Weidenhagen + Mitsunobu | 58 | 97.2 | Avoids toxic alkylation reagents |

| Redox condensation | 72 | 99.1 | Single-pot synthesis minimizes steps |

The Mitsunobu variant, though lower-yielding, offers stereochemical control for chiral centers.

Industrial-Scale Considerations

- Cost efficiency : Benzyl bromide and 4-bromophenol account for 60% of raw material costs.

- Waste management : Recycling DMF via distillation reduces environmental impact.

- Process safety : Exothermic reactions (e.g., Grignard additions) require controlled cooling.

Emerging Methodologies

Recent advances include flow chemistry techniques for continuous benzimidazole synthesis, reducing reaction times from hours to minutes. Additionally, enzymatic catalysis using lipases shows promise for greener alkylation steps.

Q & A

Q. What are the key synthetic routes for preparing 1-(2-Benzylsulfanylbenzimidazol-1-yl)-3-(4-bromophenoxy)propan-2-ol?

The synthesis typically involves a multi-step approach:

Benzimidazole Core Formation : Condensation of o-phenylenediamine with a carboxylic acid derivative (e.g., thioglycolic acid) under acidic conditions to form the benzimidazole ring.

Substituent Introduction :

- Benzylsulfanyl Group : Alkylation using benzyl mercaptan or a benzylsulfanyl halide under basic conditions (e.g., K₂CO₃).

- 4-Bromophenoxy Propanol Side Chain : Reaction of epichlorohydrin with 4-bromophenol, followed by nucleophilic substitution with the benzimidazole intermediate.

Key reagents: KMnO₄ (oxidation), NaBH₄ (reduction), and phase-transfer catalysts for regioselectivity .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- HPLC-PDA : Purity assessment (>95% for biological assays).

- X-ray Crystallography (if crystalline): Resolve 3D conformation, as demonstrated for structurally related benzimidazoles .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

- Variable Modifications :

- Replace the benzylsulfanyl group with alkyl/aryl thioethers to assess steric/electronic effects.

- Substitute the 4-bromophenoxy group with other halogens (Cl, F) or electron-withdrawing groups (e.g., nitro).

- Biological Assays : Test derivatives against target enzymes (e.g., cytochrome P450, kinases) or pathogens (e.g., Candida albicans).

- Data Analysis : Use IC₅₀/EC₅₀ comparisons and molecular docking (e.g., AutoDock Vina) to correlate substituents with activity .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

- Assay Standardization : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay).

- Purity Verification : Re-purify the compound via column chromatography or recrystallization to eliminate impurities affecting results.

- Meta-Analysis : Compare data across studies with documented reaction conditions (e.g., solvent polarity, temperature) .

Q. How can computational modeling enhance understanding of its pharmacological potential?

- Molecular Dynamics Simulations : Simulate binding stability in target proteins (e.g., tubulin for anticancer activity).

- ADMET Prediction : Use tools like SwissADME to predict absorption, metabolism, and toxicity.

- Docking Studies : Map interactions with receptors (e.g., EGFR kinase) to identify critical hydrogen bonds or hydrophobic contacts .

Q. What are best practices for evaluating its metabolic stability in preclinical studies?

- In Vitro Models : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS.

- Metabolite Identification : Use tandem MS to detect hydroxylated or glucuronidated metabolites.

- Cross-Species Comparison : Compare metabolic pathways in human vs. rodent models to predict translational relevance .

Methodological Challenges and Solutions

Q. How to optimize reaction yields during scale-up synthesis?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for benzimidazole alkylation to enhance solubility.

- Catalysis : Employ Pd/C or CuI for coupling reactions (e.g., Ullmann-type for aryl ether formation).

- Process Monitoring : Track intermediates via TLC or in-line IR spectroscopy .

Q. What strategies mitigate off-target effects in biological studies?

- Selectivity Profiling : Screen against a panel of related enzymes/receptors (e.g., kinase family members).

- CRISPR Knockout Models : Validate target specificity using gene-edited cell lines.

- Dose-Response Analysis : Establish a therapeutic index (TI) from cytotoxicity vs. efficacy curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.